MRTX9768 Hydrochloride Exhibits 181-Fold Selectivity for MTAP-Deleted Cancer Cells vs. MTAP-Wild-Type Cells in SDMA Inhibition Assays
MRTX9768 demonstrates exceptional selectivity for MTAP-deleted cancer cells compared to MTAP-wild-type cells. In HCT116 colorectal cancer cells with homozygous MTAP deletion (MTAP-del), MRTX9768 inhibits symmetric dimethylarginine (SDMA) modification with an IC50 of 3 nM. In contrast, in isogenic HCT116 MTAP-wild-type (MTAP-WT) cells, the SDMA IC50 is 544 nM [1]. This represents a 181-fold selectivity window (544 nM / 3 nM). This selective inhibition is a direct consequence of MRTX9768 binding specifically to the PRMT5-MTA complex, which is enriched in MTAP-deleted cells due to MTA accumulation, rather than the PRMT5-SAM complex present in normal cells [1].
| Evidence Dimension | SDMA inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM in HCT116 MTAP-del cells |
| Comparator Or Baseline | 544 nM in HCT116 MTAP-WT cells |
| Quantified Difference | 181-fold greater potency in MTAP-del vs. MTAP-WT |
| Conditions | HCT116 colorectal cancer cell line; isogenic MTAP-del and MTAP-WT models |
Why This Matters
This 181-fold selectivity window demonstrates that MRTX9768 hydrochloride enables clean target engagement studies in MTAP-deleted tumor models without confounding off-target activity in normal MTAP-proficient cells, a critical requirement for synthetic lethality research.
- [1] Smith CR, Kulyk S, Lawson JD, et al. Abstract LB003: Fragment based discovery of MRTX9768, a synthetic lethal-based inhibitor designed to bind the PRMT5-MTA complex and selectively target MTAP/CDKN2A-deleted tumors. Cancer Res. 2021;81(13_Supplement):LB003. View Source
